2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate
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Overview
Description
2-[(1,1-dioxo-2H-1,2-benzothiazol-3-ylidene)amino]phenyl benzoate is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The compound is known for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-dioxo-2H-1,2-benzothiazol-3-ylidene)amino]phenyl benzoate typically involves the reaction of 2-aminophenyl benzoate with 2-chlorobenzothiazole-1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminophenyl benzoate attacks the electrophilic carbon of the 2-chlorobenzothiazole-1,1-dioxide, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-[(1,1-dioxo-2H-1,2-benzothiazol-3-ylidene)amino]phenyl benzoate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-dioxo-2H-1,2-benzothiazol-3-ylidene)amino]phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzothiazole derivatives.
Scientific Research Applications
2-[(1,1-dioxo-2H-1,2-benzothiazol-3-ylidene)amino]phenyl benzoate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a potential candidate for drug development.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(1,1-dioxo-2H-1,2-benzothiazol-3-ylidene)amino]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or receptors by binding to their active sites, leading to the modulation of biochemical pathways. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl 2-chlorobenzoate
- 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-chlorobenzoate
- 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones
Uniqueness
2-[(1,1-dioxo-2H-1,2-benzothiazol-3-ylidene)amino]phenyl benzoate stands out due to its unique combination of a benzothiazole ring and a benzoate moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile and valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C20H14N2O4S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] benzoate |
InChI |
InChI=1S/C20H14N2O4S/c23-20(14-8-2-1-3-9-14)26-17-12-6-5-11-16(17)21-19-15-10-4-7-13-18(15)27(24,25)22-19/h1-13H,(H,21,22) |
InChI Key |
JFVHPRUHXWKGSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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